molecular formula C20H22N4O5 B6544711 N-(4-ethoxyphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide CAS No. 946290-97-7

N-(4-ethoxyphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide

Cat. No.: B6544711
CAS No.: 946290-97-7
M. Wt: 398.4 g/mol
InChI Key: GKPKEBITDMOXAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[2,3-d]pyrimidine core substituted with 5-methoxy and 1,6-dimethyl groups, alongside a 4-ethoxyphenylacetamide moiety. Its synthesis likely involves multi-step reactions, including cyclization and acetylation steps, similar to methods described in related analogs .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5/c1-5-29-14-8-6-13(7-9-14)22-15(25)11-24-19(26)16-17(28-4)12(2)10-21-18(16)23(3)20(24)27/h6-10H,5,11H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPKEBITDMOXAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=CN=C3N(C2=O)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{5-methoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrido[2,3-d]pyrimidine core structure with various substituents that may influence its biological activity. The molecular formula is C_19H_22N_4O_4, with a molecular weight of approximately 366.41 g/mol. The presence of the ethoxy and methoxy groups is significant as they can affect solubility and interaction with biological targets.

Research indicates that compounds similar to this compound may inhibit specific enzymes involved in nucleic acid synthesis. For instance, 1,3-dimethyl-2,4-dioxo-pyrido[2,3-d]pyrimidine derivatives have been shown to bind to the active sites of enzymes crucial for DNA replication and repair processes. This inhibition disrupts cellular proliferation and can lead to apoptosis in cancer cells .

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to the pyrido[2,3-d]pyrimidine structure:

  • Cell Proliferation Inhibition : In vitro studies have shown that these compounds can significantly inhibit cell growth in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example:
    • At concentrations of 10 µM, certain derivatives induced apoptosis by enhancing caspase activity .
    • Cell cycle analysis revealed that these compounds could arrest cell cycle progression at the G0/G1 phase .
  • Mechanistic Insights : The mechanism involves the disruption of microtubule assembly and interference with mitotic spindle formation . This property is critical for developing new anticancer therapies targeting rapidly dividing cells.

Anti-inflammatory Properties

Emerging evidence suggests that this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Data Tables

Biological Activity Concentration (µM) Effect
Cell Growth Inhibition10Induces apoptosis (caspase activation)
Cell Cycle Arrest5G0/G1 phase arrest
Anti-inflammatory Activity1–10Inhibition of cytokine production

Case Studies

Case Study 1: Breast Cancer Treatment
A study evaluated the efficacy of a series of pyrido[2,3-d]pyrimidine derivatives in MDA-MB-231 cells. The results indicated that at concentrations as low as 5 µM, significant reductions in cell viability were observed alongside increased apoptosis markers.

Case Study 2: In Vivo Models
In vivo studies using mouse models have shown that treatment with this compound led to tumor regression in xenograft models of breast cancer. Histological analysis confirmed reduced tumor cell proliferation and increased apoptotic cells within treated tumors .

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents Biological Activity Melting Point Synthesis Method
Target Compound Pyrido[2,3-d]pyrimidine 5-Methoxy, 1,6-dimethyl, 4-ethoxyphenylacetamide Not specified Not reported Likely acetylation/cyclization
N-(7-Methyl-2-phenylamino-pyrido-thieno-pyrimidin-4-on-3-yl)acetamide Pyrido-thieno-pyrimidine Methyl, phenylamino, acetyl Anti-proliferative (inferred) 143–145°C Acetylation with acetyl chloride
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide Indazole 4-Ethoxyphenylacetamide, morpholine, fluoro Anti-proliferative Not reported Multi-step with trityl protection/deprotection
N-(3-{[5-(4-Methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)acetamide Thieno[2,3-d]pyrimidine Methoxyphenyl, phenoxy, acetyl Not specified 160–161°C Substitution reaction
2-(4-((2,4-Dioxothiazolidin-5-Ylidene) Methyl)-2-Methoxyphenoxy)-N-(4-Nitrophenyl)Acetamide Thiazolidinone Dioxothiazolidinylidene, methoxyphenoxy, nitro Hypoglycemic Not reported Condensation and cyclization
Pyrazolo[3,4-d]pyrimidine-chromenone derivative Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, isopropoxy Not specified 302–304°C Suzuki coupling
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide Pyrimidine Dimethylpyrimidine, sulfanyl, methylpyridinyl Intermediate Not reported Thioether formation

Key Observations

Indazole (e.g., ) and pyrazolo-pyrimidine (e.g., ) cores provide nitrogen-rich scaffolds, enhancing hydrogen-bonding capabilities for target binding.

Methoxy and methyl groups (target compound, ) may enhance metabolic stability by blocking oxidation sites.

Biological Activity: Anti-proliferative activity is observed in indazole derivatives () and inferred for pyrido-thieno-pyrimidines (), suggesting pyrimidine cores are versatile in oncology applications. Hypoglycemic activity in thiazolidinone derivatives () highlights the role of acetamide-linked functional groups in modulating glucose metabolism.

Physical Properties :

  • Higher melting points (e.g., 302–304°C in ) correlate with extended aromatic systems or strong intermolecular forces (e.g., hydrogen bonds), impacting solubility and formulation.

Synthesis Strategies :

  • Acetylation (), Suzuki coupling (), and protection/deprotection sequences () are common methods, reflecting the diversity of synthetic routes for acetamide-pyrimidine hybrids.

Q & A

Q. What are the key synthetic routes for this compound?

The synthesis typically involves multi-step protocols, including condensation, cyclization, and functional group modifications. For example, similar pyrido[2,3-d]pyrimidinone derivatives are synthesized via nucleophilic substitution reactions under mild conditions. A common approach involves reacting substituted acetamide intermediates with heterocyclic precursors (e.g., pyrimidinones) in polar aprotic solvents like dimethylformamide (DMF) with potassium carbonate as a base. Yields can vary (e.g., 58% in a related synthesis), and reaction progress is monitored via TLC .

Q. How is the compound characterized structurally?

Characterization relies on spectroscopic and analytical techniques:

  • 1H NMR : Peaks for methyl (δ ~2.03–3.8 ppm), methoxy (δ ~3.77 ppm), aromatic protons (δ ~6.9–8.6 ppm), and NH groups (δ ~9.8–10.06 ppm) are critical for confirming substituent positions .
  • LC-MS : Used to verify molecular weight (e.g., [M+H]+ at m/z 392.0 for a related compound) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1667 cm⁻¹) and amide (N-H, ~3468 cm⁻¹) functional groups .

Q. What is the IUPAC nomenclature rationale for this compound?

The name follows hierarchical substitution rules:

  • The parent structure is pyrido[2,3-d]pyrimidine-2,4-dione.
  • Substituents include a 4-ethoxyphenyl group at the acetamide nitrogen and methoxy/methyl groups at positions 5 and 6 of the pyrimidine ring. Systematic numbering ensures unambiguous identification .

Advanced Research Questions

Q. How can synthesis conditions be optimized for higher yields?

Optimization requires Design of Experiments (DoE) principles:

  • Variables : Solvent polarity (DMF vs. acetonitrile), base strength (K₂CO₃ vs. NaH), and temperature (room temp vs. reflux).
  • Case Study : A related acetamide synthesis achieved 58% yield using DMF and K₂CO₃ at room temperature, whereas elevated temperatures led to side reactions . Statistical modeling (e.g., response surface methodology) can identify ideal conditions .

Q. How to resolve contradictions in spectral data during structural validation?

Conflicting NMR or MS data may arise from tautomerism or impurities. Complementary methods are essential:

  • X-ray crystallography : Provides definitive proof of molecular geometry. For example, crystal structures of analogous pyrimidine acetamides confirmed substituent orientation via bond angles and packing patterns .
  • 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in aromatic regions .

Q. What purification challenges exist for this compound?

Challenges include:

  • Solubility : Polar aprotic solvents (DMF, DMSO) are often required for recrystallization.
  • Byproducts : Unreacted starting materials (e.g., chloroacetylated intermediates) may co-elute during column chromatography. Gradient elution with ethyl acetate/hexane mixtures improves separation .

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies involve synthesizing analogs with modified substituents:

  • Methoxy to ethoxy : Enhances lipophilicity, potentially improving membrane permeability.
  • Methyl to halogen : Introduces steric or electronic effects. For instance, replacing 4-ethoxyphenyl with 4-fluorobenzyl in a related compound altered binding affinity .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) to correlate structural changes with activity .

Q. What computational methods support mechanistic studies?

  • Molecular docking : Predicts binding modes to biological targets (e.g., ATP-binding pockets) using software like AutoDock.
  • DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.